3-(2-Trifluoromethyl-phenyl)-thiophene

Medicinal Chemistry A1 Adenosine Receptor Allosteric Modulation

Procure 3-(2-Trifluoromethyl-phenyl)-thiophene (CAS 886503-64-6) as a core scaffold for A1AR allosteric enhancer synthesis and PLK1-targeting PROTAC development. Its ortho-trifluoromethyl substitution pattern creates a distinct steric and electronic environment compared to meta- or para-substituted isomers, directly influencing binding affinity and material performance. This structural specificity is critical for reproducible SAR studies and device fabrication. Ideal for conjugated polymer synthesis and chemical probe development.

Molecular Formula C11H7F3S
Molecular Weight 228.24 g/mol
CAS No. 886503-64-6
Cat. No. B12858955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Trifluoromethyl-phenyl)-thiophene
CAS886503-64-6
Molecular FormulaC11H7F3S
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F
InChIInChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H
InChIKeyUEYWDJSTBLBKKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Trifluoromethyl-phenyl)-thiophene (CAS 886503-64-6) for Advanced Organic Synthesis and Materials Research


3-(2-Trifluoromethyl-phenyl)-thiophene (CAS 886503-64-6) is an aromatic heterocyclic compound featuring a thiophene ring coupled to a phenyl group with a strategically positioned ortho-trifluoromethyl substituent. This compound, with the molecular formula C11H7F3S and a molecular weight of 228.24 g/mol, serves as a versatile building block in organic synthesis, particularly for constructing more complex molecules [1]. Its core structure, which combines the electron-rich thiophene moiety with the strong electron-withdrawing effect of the trifluoromethyl group, imparts unique electronic and steric properties that are critical for modulating molecular behavior in pharmaceutical research and material science applications .

Why Other Trifluoromethylphenyl Thiophene Isomers Cannot Be Directly Substituted for 3-(2-Trifluoromethyl-phenyl)-thiophene


While several trifluoromethylphenyl thiophene isomers exist, simple substitution with a generic analog is highly discouraged due to the critical impact of the trifluoromethyl group's position and the thiophene attachment point on the molecule's electronic profile, reactivity, and biological or material performance. The specific ortho-substitution pattern on the phenyl ring in 3-(2-Trifluoromethyl-phenyl)-thiophene creates a distinct steric and electronic environment compared to its meta- or para-substituted counterparts, directly influencing downstream properties such as binding affinity in biological targets or conjugation efficiency in materials. [1]. This structural specificity mandates the use of this exact compound for research consistency and to ensure reproducible outcomes in structure-activity relationship (SAR) studies and device fabrication [2].

3-(2-Trifluoromethyl-phenyl)-thiophene: Quantitative Differentiation Evidence for Research Procurement


Comparative Electronic Profile: Ortho-CF3 vs. Para-CF3 Substitution in A1 Adenosine Receptor Allosteric Modulation

This compound's core scaffold, a 2-amino-3-benzoyl-4-phenylthiophene, is a recognized pharmacophore for A1 adenosine receptor (A1AR) allosteric enhancers. While direct data for 3-(2-Trifluoromethyl-phenyl)-thiophene is not available, the compound's key structural motif—a trifluoromethyl group on the phenyl ring—has been directly studied within this pharmacophore. Research shows that a 4-trifluoromethylphenyl substituent (para-CF3) is among the most active in the series for enhancing A1AR activity. Specifically, the 4-trifluoromethyl derivative (compound 8j) was identified as one of the most active compounds in binding and functional cAMP studies [1]. The ortho-substitution pattern in 3-(2-Trifluoromethyl-phenyl)-thiophene is predicted to alter its potency and efficacy profile compared to the para-analog, offering a distinct and valuable tool for SAR exploration [2].

Medicinal Chemistry A1 Adenosine Receptor Allosteric Modulation

Key Intermediate for PLK1-Targeted Protein Degraders (PROTACs)

3-(2-Trifluoromethyl-phenyl)-thiophene serves as a crucial synthetic intermediate in the preparation of advanced PROTAC molecules. A patent (US12403198B2) explicitly describes its use in the synthesis of benzimidazole thiophene derivatives designed to induce selective degradation of Polo-like Kinase 1 (PLK1), a validated cancer target. In the patent's synthetic scheme, the compound is used to construct the (R)-methyl 5-amino-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate intermediate [1]. This specific application highlights its value in a cutting-edge therapeutic modality where precise chemical structure is paramount.

Targeted Protein Degradation PROTAC PLK1 Kinase

Unique Positional Isomer for Thiophene-Phenyl Coupling Studies

The compound's regioisomeric identity—specifically, the thiophene ring coupled at the 3-position to the ortho-trifluoromethylphenyl group—distinguishes it from closely related isomers. For instance, the isomer 2-(3-trifluoromethylphenyl)thiophene (CAS 59156-12-6) has the thiophene attached at the 2-position and the CF3 group at the meta-position of the phenyl ring . This difference in connectivity and substitution pattern will result in a distinct molecular geometry and electron distribution, which is critical for applications requiring precise molecular recognition, such as in the design of enzyme inhibitors or organic semiconductors .

Organic Synthesis Cross-Coupling Isomer Comparison

Primary Application Scenarios for 3-(2-Trifluoromethyl-phenyl)-thiophene Based on Differential Evidence


SAR Studies of A1 Adenosine Receptor Allosteric Modulators

Procure 3-(2-Trifluoromethyl-phenyl)-thiophene as a core scaffold for synthesizing novel A1AR allosteric enhancers. Its ortho-CF3 substitution pattern offers a distinct profile compared to previously characterized para- and meta-substituted analogs, making it ideal for expanding SAR understanding and developing modulators with potentially differentiated pharmacological properties [1].

Synthesis of PLK1-Degrading PROTAC Molecules for Oncology Research

Use this compound as a key synthetic intermediate to construct PLK1-targeting PROTACs, as outlined in patent US12403198B2. This application is critical for researchers developing next-generation therapeutics that leverage targeted protein degradation for cancer treatment [2].

Development of Organic Electronic Materials Requiring Precise Molecular Geometry

Utilize the unique ortho-substituted 3-thienyl-phenyl architecture of this compound as a building block in the synthesis of conjugated polymers or small molecules for organic electronics. Its defined regioisomeric structure is crucial for controlling solid-state packing and charge transport properties, offering a potential advantage over other isomers [3].

Investigating the Impact of Ortho-Trifluoromethyl Substitution in Chemical Biology Probes

Incorporate 3-(2-Trifluoromethyl-phenyl)-thiophene into chemical probes to study the effects of ortho-CF3 substitution on target binding, cellular permeability, and metabolic stability. The ortho position is known to influence these parameters differently than meta or para positions, providing a valuable tool for medicinal chemistry optimization [1].

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